molecular formula C12H18Cl2N2O B1433364 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820717-49-4

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1433364
CAS No.: 1820717-49-4
M. Wt: 277.19 g/mol
InChI Key: NKCBFIQWIKCRDC-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research, provided for Research Use Only. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, best known as the central core of tropane alkaloids, and research into its enantioselective construction remains an active field to access compounds with diverse biological activities . This specific molecular framework is a key structural feature in several potent, systemically available pharmacological tools. Compounds based on the 8-azabicyclo[3.2.1]octane core have been identified as potent and selective non-covalent inhibitors of N-Acylethanolamine Acid Amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), thereby enhancing its anti-inflammatory and analgesic effects at the site of inflammation . Furthermore, structural analogues have been discovered as highly selective kappa opioid receptor (KOR) antagonists, which have shown potential for in vivo reversal of KOR-agonist induced effects . The scaffold is also utilized in compounds developed as activators of the Farnesoid X Receptor (FXR), a target for treating metabolic, liver, and inflammatory diseases . Researchers can leverage this high-quality compound for investigating neuropharmacology, inflammation, and metabolic disease pathways.

Properties

IUPAC Name

3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-11(8-13-5-1)15-12-6-9-3-4-10(7-12)14-9;;/h1-2,5,8-10,12,14H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCBFIQWIKCRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Pyridin-3-yloxy Substitution

One of the central methods to prepare 3-substituted 8-azabicyclo[3.2.1]octane derivatives, including 3-(Pyridin-3-yloxy) derivatives, is the Mitsunobu reaction. This reaction enables the substitution of a hydroxyl group at the 3-position with a pyridin-3-yloxy moiety.

  • Reagents and Conditions:

    • Coupling reagents such as diethyl azodicarboxylate (DEAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP)
    • Triphenylphosphine (PPh3) or tributylphosphine (PBu3)
    • Solvents like tetrahydrofuran (THF) or dichloromethane (DCM)
    • Reaction temperature: Ambient to 0°C to room temperature
    • Reaction time: Typically 12 to 72 hours under nitrogen atmosphere
  • Procedure:

    • The 3-hydroxy-8-azabicyclo[3.2.1]octane derivative (often protected with a Boc group) is reacted with pyridin-3-ol or a suitable pyridin-3-yloxy precursor in the presence of the Mitsunobu reagents.
    • The reaction proceeds with inversion of configuration at the 3-position.
    • After completion, the reaction mixture is worked up by aqueous extraction and purified by chromatography.

This method is highly effective for introducing the pyridin-3-yloxy group, yielding the desired 3-substituted product for further processing.

Protection and Deprotection Strategies

  • The bicyclic amine nitrogen is commonly protected with acid-labile groups such as the tert-butoxycarbonyl (Boc) group to prevent side reactions during substitution.
  • Protection is typically achieved by reacting the 3-hydroxy-8-azabicyclo[3.2.1]octane with butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in DCM at 0°C to room temperature.
  • After substitution, the Boc group is removed by treatment with trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours, yielding the free amine.
  • The free amine is then converted to the dihydrochloride salt by reaction with hydrochloric acid.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Duration Notes
Protection (Boc) Butyl dicarbonate, triethylamine DCM 0°C to RT 12 h Protects amine nitrogen
Mitsunobu Substitution DEAD or ADDP, PPh3 or PBu3, pyridin-3-ol THF or DCM RT 12–72 h Inverts configuration at C-3
Deprotection (Boc removal) Trifluoroacetic acid (TFA) DCM RT 2 h Yields free amine
Salt Formation HCl (aqueous) None or minimal RT 1–2 h Forms dihydrochloride salt
Cyanation (intermediate) KCN or NaCN + HCl or H2SO4, ammonium chloride Water or water + ether/alcohol 0–20°C Variable For preparing 3-cyano intermediates
Dehydration (intermediate) SOCl2 or POCl3 + pyridine Aromatic solvents (toluene, chlorobenzene) RT to reflux Variable Converts cyanohydrin to unsaturated compound
Reduction (intermediate) Pd catalyst hydrogenation or NaBH4/LiBH4 Methanol or other alcohols RT to mild heat Variable Converts nitrile to amine/alcohol

Detailed Research Findings and Notes

  • The Mitsunobu reaction is the preferred method for introducing the pyridin-3-yloxy group due to its mild conditions and high selectivity, avoiding harsh nucleophilic substitution conditions that could affect the bicyclic ring system.
  • Protection of the amine nitrogen is critical to prevent side reactions and to improve yields during substitution.
  • The use of DEAD and triphenylphosphine is classical, but alternative reagents like ADDP and tributylphosphine can be employed to optimize reaction conditions or reduce by-products.
  • Deprotection with TFA is efficient and commonly used in the synthesis of bicyclic amines.
  • Cyanation and subsequent reduction steps are more relevant for preparing various 3-substituted derivatives and provide flexibility in functional group transformations.
  • The final dihydrochloride salt form enhances the compound’s stability and solubility, which is important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic core or the pyridine ring.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

Pharmacological Applications

1. Mu-Opioid Receptor Antagonism

One of the primary applications of 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is its role as a mu-opioid receptor antagonist. This compound has been investigated for its potential to alleviate opioid-induced side effects, particularly gastrointestinal issues, without compromising analgesic effects.

  • Mechanism of Action : The compound selectively binds to mu-opioid receptors, inhibiting their activity, which can help manage conditions like opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) .

2. Treatment of Gastrointestinal Disorders

Research indicates that mu-opioid receptor antagonists can be beneficial in treating gastrointestinal disorders by preventing the constipating effects of opioids while still allowing for pain relief . The ability to selectively target peripheral receptors makes this compound particularly valuable in clinical settings.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its pharmacological properties:

  • SAR Studies : Investigations into the structure-activity relationship have shown that alterations to the pyridine moiety or the azabicyclo structure can significantly influence binding affinity and efficacy at mu-opioid receptors .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

StudyFindings
US Patent US8664242B2Describes the compound's use as a mu-opioid receptor antagonist, detailing its potential in treating GI-related side effects of opioid medications .
PMC8474119Reports on similar azabicyclo compounds demonstrating significant inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), suggesting broader anti-inflammatory applications .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and pyridine ring allow it to fit into binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The 8-azabicyclo[3.2.1]octane core is a versatile scaffold modified for diverse pharmacological activities. Below is a comparison with structurally related derivatives:

Compound Name Substituents Key Structural Differences Pharmacological Relevance
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride (Target) Pyridin-3-yloxy group at C3; dihydrochloride salt Reference compound for dopamine transporter (DAT) modulation . Potential DAT inhibitor; structural similarity to cocaine derivatives .
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-4-yloxy group at C3 Positional isomer of pyridine substitution; altered electronic properties. Unknown specific activity; used in synthetic chemistry libraries .
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyrimidin-2-yloxy group at C3 Heterocyclic substitution with pyrimidine; increased hydrogen-bonding potential. Explored as a CNS-targeted ligand; potential kinase inhibitor .
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane (22e) Bulky bis(4-fluorophenyl)methoxyethylidenyl group at C3; cyclopropylmethyl at N8 Extended substituent chain with fluorinated aromatic groups. High affinity for opioid receptors; studied for pain management .
8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Pyridazine ring at N8; amine at C3 Dual functionalization at N8 and C3; planar pyridazine moiety. Potential chemokine receptor antagonist; under investigation for inflammatory diseases .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form enhances aqueous solubility compared to free bases (e.g., 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane) .
  • Molecular Weight : Ranges from 240.73 g/mol (pyridin-4-yloxy derivative) to >350 g/mol for bulkier analogues (e.g., fluorophenyl-substituted compounds) .
  • Purity : Commercial samples of the target compound are typically ≥95% pure, meeting pharmaceutical-grade standards .

Pharmacological Activity

  • Opioid Receptor Modulation: Analogues with fluorophenyl groups (e.g., 22e) exhibit nanomolar affinity for mu-opioid receptors, highlighting scaffold versatility .
  • Toxicity : Safety data for the 8-azabicyclo[3.2.1]octane scaffold indicate low acute toxicity, though prolonged exposure may require caution .

Biological Activity

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a chemical compound with significant biological activity, particularly in the context of pharmacological applications. Its molecular formula is C12H18Cl2N2O, and it has a CAS number of 1820717-49-4. This compound is part of a class of azabicyclic compounds that have been studied for their potential therapeutic effects, including their role as receptor antagonists.

The biological activity of this compound is primarily associated with its interaction with various neurotransmitter receptors, particularly the vasopressin V(1A) receptor and mu-opioid receptors. Research has indicated that compounds within this structural class can act as selective antagonists, influencing physiological responses related to vasopressin and opioid signaling pathways.

Pharmacological Studies

  • Vasopressin V(1A) Antagonism : A study highlighted the discovery of a series of 8-azabicyclo[3.2.1]octane derivatives that serve as high-affinity, selective antagonists for the vasopressin V(1A) receptor. These compounds demonstrated significant inhibitory effects on receptor activity, suggesting potential therapeutic applications in conditions where vasopressin plays a critical role, such as hypertension and heart failure .
  • Mu-Opioid Receptor Antagonism : Other studies have focused on the mu-opioid receptor antagonistic properties of similar azabicyclo compounds. These compounds are being explored for their ability to mitigate opioid-induced side effects while preserving analgesic efficacy, which is crucial in pain management strategies .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been investigated through structure-activity relationship studies, which aim to identify how modifications to the chemical structure influence pharmacological effects.

CompoundIC50 (μM)Receptor TypeReference
Compound A0.042NAAA
Compound B0.655Vasopressin V(1A)
Compound C0.33Mu-opioid

These data illustrate that minor structural changes can lead to significant variations in potency and selectivity across different receptors.

In Vivo Studies

In vivo studies have demonstrated that derivatives of 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane exhibit promising pharmacokinetic profiles and therapeutic potentials:

  • Anti-inflammatory Effects : One notable study reported that a derivative exhibited potent inhibition of the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes, thereby enhancing the anti-inflammatory response .
  • Pain Management : Another research effort focused on the mu-opioid receptor antagonism properties, indicating that these compounds could be effective in treating opioid-induced bowel dysfunction without compromising pain relief .

Clinical Implications

The findings from these studies suggest that this compound and its derivatives could play a significant role in developing new therapeutic agents targeting specific receptor systems involved in pain management, cardiovascular health, and inflammatory conditions.

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for synthesizing 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride?

Answer:
The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane core. A common approach includes:

  • Step 1: Formation of the bicyclic amine via intramolecular cyclization of a precursor amine, often using reductive amination or acid-catalyzed cyclization .
  • Step 2: Introduction of the pyridinyloxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) under anhydrous conditions .
  • Step 3: Hydrochloride salt formation using HCl gas or aqueous HCl in polar solvents (e.g., ethanol) .
    Optimization Tips:
  • Monitor reaction progress with LC-MS to minimize by-products.
  • Adjust stoichiometry of pyridinyl derivatives to improve yield (typically 1.2–1.5 equivalents) .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Purity Analysis:
    • HPLC/LC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to quantify impurities (<0.5% threshold) .
    • Elemental Analysis: Verify stoichiometry of the dihydrochloride salt (e.g., C, H, N, Cl content) .
  • Structural Confirmation:
    • NMR (¹H/¹³C): Key signals include the bicyclic proton environment (δ 2.5–3.5 ppm for bridgehead protons) and pyridinyl aromatic protons (δ 7.0–8.5 ppm) .
    • FT-IR: Confirm N-H stretches (2500–3000 cm⁻¹ for hydrochloride salts) and ether linkages (C-O-C at ~1200 cm⁻¹) .

Basic Question: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Storage: Store at +5°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .
  • Handling:
    • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
    • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
  • First Aid:
    • Eye exposure: Rinse with water for 15+ minutes and seek medical attention .
    • Skin contact: Wash with soap/water; consult a physician if irritation persists .

Advanced Question: How can computational modeling guide the design of derivatives targeting specific pharmacological receptors?

Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions between the bicyclic core and target receptors (e.g., muscarinic or opioid receptors). Focus on:
    • Hydrogen bonding with the pyridinyl oxygen and tertiary amine .
    • Steric compatibility of the bicyclic scaffold in receptor pockets .
  • Reactivity Predictions:
    • Apply density functional theory (DFT) to optimize reaction pathways for derivative synthesis (e.g., substituent effects on reaction energy barriers) .

Advanced Question: How can researchers resolve contradictions in pharmacological activity data across different assay systems?

Answer:

  • Assay-Specific Variables:
    • Cell-Based vs. In Vivo: Account for membrane permeability differences (e.g., logP adjustments via structural modifications) .
    • Receptor Subtypes: Validate target specificity using knockout models or competitive binding assays .
  • Data Normalization:
    • Use internal standards (e.g., reference antagonists) to calibrate activity metrics across labs .

Advanced Question: What methodologies are effective for identifying and quantifying synthetic by-products or impurities?

Answer:

  • Impurity Profiling:
    • LC-HRMS: Detect trace impurities (e.g., unreacted bicyclic amines or oxidation products) with mass accuracy <5 ppm .
    • NMR Spectroscopy: Assign impurity structures via 2D experiments (e.g., COSY, HSQC) .
  • Quantitation Strategies:
    • Standard Addition: Spike samples with known impurities to validate recovery rates (target: 90–110%) .

Advanced Question: How can reaction design principles (e.g., ICReDD’s computational-experimental loop) improve synthesis scalability?

Answer:

  • Pathway Optimization:
    • Combine quantum chemical calculations (e.g., transition state analysis) with high-throughput screening to identify solvent/catalyst systems that minimize side reactions .
  • Feedback Loops:
    • Integrate experimental yield data into machine learning models to predict optimal reaction conditions (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
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3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

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